ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17697567
InChI: InChI=1S/C7H14N4/c1-3-8-5-7-6-11(4-2)10-9-7/h6,8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol

ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC17697567

Molecular Formula: C7H14N4

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine -

Specification

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
IUPAC Name N-[(1-ethyltriazol-4-yl)methyl]ethanamine
Standard InChI InChI=1S/C7H14N4/c1-3-8-5-7-6-11(4-2)10-9-7/h6,8H,3-5H2,1-2H3
Standard InChI Key LVSVXNYKVGSPGL-UHFFFAOYSA-N
Canonical SMILES CCNCC1=CN(N=N1)CC

Introduction

Chemical Identity and Structural Features

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine (IUPAC name: N-[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]ethanamine) is a nitrogen-rich heterocycle with the molecular formula C₇H₁₄N₄ and a molecular weight of 154.21 g/mol. Its structure comprises a 1,2,3-triazole ring, a five-membered aromatic system with three nitrogen atoms, substituted at the 1-position by an ethyl group and at the 4-position by a methylamine side chain.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₁₄N₄
Molecular Weight154.21 g/mol
IUPAC NameN-[(1-ethyltriazol-4-yl)methyl]ethanamine
SMILES NotationCCNCC1=CN(N=N1)CC
InChIKeyLVSVXNYKVGSPGL-UHFFFAOYSA-N

The compound’s planar triazole ring enables π-π stacking interactions, while the ethyl and methylamine groups enhance solubility in polar solvents.

Synthesis and Optimization

The synthesis of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine predominantly employs the Huisgen 1,3-dipolar cycloaddition, a copper-catalyzed reaction between an azide and an alkyne. This method ensures regioselectivity for the 1,4-disubstituted triazole isomer, critical for biological activity.

Reaction Mechanism

  • Azide Preparation: Ethyl azide (C₂H₅N₃) is synthesized via nucleophilic substitution of sodium azide with ethyl bromide.

  • Alkyne Functionalization: Propargylamine (HC≡C-CH₂NH₂) serves as the alkyne precursor.

  • Cycloaddition: Copper(I) iodide catalyzes the reaction between ethyl azide and propargylamine in dimethylformamide (DMF) at 60°C, yielding the target compound.

Table 2: Representative Synthesis Conditions

ParameterConditionYield
CatalystCuI (5 mol%)78%
SolventDMF-
Temperature60°C-
Reaction Time12 hours-

Alternative methods, such as ruthenium-catalyzed cycloaddition, have been explored but are less efficient for this substrate.

Applications in Medicinal Chemistry

Antimicrobial Agents

Triazole derivatives exhibit broad-spectrum antimicrobial activity by inhibiting fungal cytochrome P450 enzymes and bacterial cell wall synthesis . Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine’s amine group facilitates derivatization into Mannich bases, which have shown efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .

Kinase Inhibitors

The triazole core mimics purine structures, enabling competitive inhibition of ATP-binding sites in kinases. Molecular docking studies reveal a binding affinity of -8.2 kcal/mol for EGFR kinase, comparable to erlotinib (-8.5 kcal/mol).

Radiopharmaceuticals

The compound’s nitrogen atoms enable chelation of radioisotopes (e.g., ⁶⁸Ga), making it a candidate for positron emission tomography (PET) tracers.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the ethyl and methylamine groups could optimize pharmacokinetic profiles.

  • Green Synthesis: Exploring solvent-free cycloaddition or biocatalytic routes to improve sustainability.

  • Target Identification: Proteomic screening to identify novel biological targets, such as RNA-binding proteins implicated in the patent WO2024112918A1 .

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